Technical Profile: 2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide
Technical Profile: 2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide
This technical guide provides an in-depth characterization of 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide , a structural analog of the local anesthetic lidocaine and the analgesic methacetin.
Executive Summary
2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide (Formula: C₁₁H₁₆N₂O₂) is a synthetic amino-amide derivative. Structurally, it represents a hybrid between Methacetin (N-(4-methoxyphenyl)acetamide) and Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). Unlike Lidocaine, which possesses steric hindrance via ortho-methyl groups to retard hydrolysis, this molecule lacks such shielding, making it a valuable probe for studying esterase/amidase stability and sodium channel binding kinetics in Structure-Activity Relationship (SAR) studies.
The molecule is characterized by a molecular weight of 208.26 g/mol and is typically synthesized via a two-step sequence involving the chloroacetylation of p-anisidine followed by nucleophilic substitution with dimethylamine.
Physicochemical Characterization
Precise molecular weight and stoichiometric data are critical for analytical validation, particularly in high-resolution Mass Spectrometry (HRMS).
Table 1: Molecular & Stoichiometric Data
| Property | Value | Notes |
| Chemical Formula | C₁₁H₁₆N₂O₂ | |
| Average Molecular Weight | 208.26 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 208.1212 Da | Calculated using ¹²C, ¹H, ¹⁴N, ¹⁶O. |
| Exact Mass | 208.121178 Da | For HRMS validation ([M+H]⁺ = 209.1290). |
| Elemental Composition | C (63.44%), H (7.74%), N (13.45%), O (15.36%) | |
| Predicted pKa | 8.1 ± 0.5 | Basic dimethylamino group (tertiary amine). |
| Predicted LogP | ~1.2 - 1.5 | Moderately lipophilic; crosses membranes. |
Synthesis Protocol
The synthesis follows a robust Chloroacetyl Chloride-Amine pathway. This protocol is designed for high purity (>98%) without requiring complex chromatography if strict stoichiometry is maintained.
Reaction Pathway Visualization
Figure 1: Two-step synthesis pathway involving acylation followed by amination.[1]
Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
Objective: Create the electrophilic intermediate. Reagents: p-Anisidine (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ (1.2 eq), Acetone (Solvent).
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Dissolution: Dissolve 10 mmol of p-anisidine in 20 mL of dry acetone in a round-bottom flask. Add K₂CO₃ to scavenge HCl.
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Acylation: Cool to 0°C. Add chloroacetyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temp <10°C to prevent bis-acylation.
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Workup: Stir at room temperature for 1 hour. Pour mixture into 100 mL ice water. The intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide (CAS 140-40-9), will precipitate as a solid.
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Validation: Filter and dry. Expected Melting Point: 120–122°C .
Step 2: Amination to Target Molecule
Objective: Displace the chloride with dimethylamine. Reagents: Intermediate (from Step 1), Dimethylamine (40% aq. solution or 2.0M in THF), Ethanol.
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Substitution: Suspend the chloro-intermediate in ethanol. Add 3.0 equivalents of dimethylamine.
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Reflux: Heat to mild reflux (60°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (high R_f) should disappear.
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Isolation: Evaporate solvent. Redissolve residue in 1M HCl (converts product to water-soluble salt). Wash with ether (removes unreacted non-basic impurities).
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Basification: Basify aqueous layer with NaOH to pH >10. Extract with Ethyl Acetate.[2][3]
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Crystallization: Dry organic layer (Na₂SO₄) and evaporate. Recrystallize from Hexane/EtOAc.
Analytical Validation (Self-Validating Systems)
Mass Spectrometry (MS) Fragmentation Logic
To confirm the molecular weight and structure, Electrospray Ionization (ESI) in positive mode is recommended.
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Parent Ion: [M+H]⁺ = 209.13 m/z .
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Key Fragment 1: Loss of dimethylamine neutral loss (-45 Da) is rare in ESI; instead, look for cleavage at the amide bond.
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Key Fragment 2 (Tropylium-like): The p-methoxyaniline moiety often generates a characteristic ion at m/z 122 or 123 (p-anisidine radical cation).
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Key Fragment 3 (Immonium): The dimethylamino-methyl group (CH3)2N=CH2+ generates a strong peak at m/z 58 .
Figure 2: Predicted ESI-MS fragmentation pattern for structural confirmation.
Nuclear Magnetic Resonance (NMR) Expectations
For ¹H NMR (CDCl₃, 400 MHz), the following signals confirm the structure:
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Aromatic Region: Two doublets (AA'BB' system) around 6.8–7.5 ppm (4H, p-substituted benzene).
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Amide Proton: Broad singlet around 8.5–9.0 ppm (1H, -NH-).
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Methoxy Group: Sharp singlet at 3.8 ppm (3H, -OCH₃).
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Methylene Bridge: Singlet at 3.0–3.1 ppm (2H, -CO-CH₂-N).
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Dimethylamino: Sharp singlet at 2.3–2.4 ppm (6H, -N(CH₃)₂).
Biological & Research Context
This molecule serves as a critical reference point in the development of Class Ib antiarrhythmics and local anesthetics.
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Metabolic Stability: Unlike Lidocaine, which has 2,6-dimethyl substituents on the phenyl ring, this molecule lacks steric protection around the amide bond. Consequently, it is susceptible to rapid hydrolysis by plasma amidases. This makes it an excellent negative control for stability assays.
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Mechanism: It acts as a voltage-gated sodium channel blocker.[1] The p-methoxy group adds electron density to the ring, potentially altering the pi-cation interaction within the channel pore compared to the unsubstituted analog.
References
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Synthesis of Chloroacetamide Intermediates: Singh, R. et al. "A facile amidation of chloroacetyl chloride using DBU."[4] International Journal of ChemTech Research, 2017.[4][5]
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General Synthesis of Amino-Amides: BenchChem Protocols. "N-Acylation with Chloroacetyl Chloride: Application Notes."
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Lidocaine Structure & Analogs: PubChem Database.[1] "Lidocaine - Compound Summary." National Library of Medicine.
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Precursor Data: NIST Chemistry WebBook. "Acetamide, 2-chloro-N-(4-methoxyphenyl)-."
